![molecular formula C9H16ClN3O2 B2392991 8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride CAS No. 2413904-59-1](/img/structure/B2392991.png)
8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride” is a chemical compound with the CAS Number: 16252-93-0 . It has a molecular weight of 197.24 . The IUPAC name for this compound is 3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O2/c1-6-2-4-9(5-3-6)7(13)12(10)8(14)11-9/h6H,2-5,10H2,1H3,(H,11,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a melting point of 120-121 degrees Celsius .作用機序
The mechanism of action of 8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). In addition, this compound has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the advantages of using 8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride in lab experiments is its wide range of biological activities. This compound has been shown to have antitumor, antiviral, and antimicrobial properties, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
将来の方向性
There are several future directions for research on 8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride. One area of research could focus on studying the mechanism of action of this compound in more detail. Another area of research could focus on developing new derivatives of this compound with improved biological activity and reduced toxicity. Additionally, this compound could be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of 8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride involves the reaction of 3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione with hydrochloric acid. This reaction results in the formation of a white crystalline powder that is soluble in water and ethanol. The purity of the compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biological activities, including antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
8-amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-12-7(13)9(11-8(12)14)4-2-6(10)3-5-9;/h6H,2-5,10H2,1H3,(H,11,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFELUUOCWATOFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCC(CC2)N)NC1=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

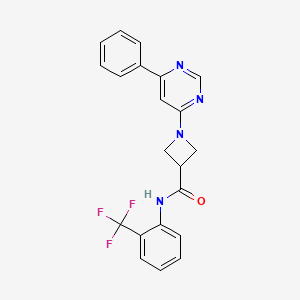
![2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2392909.png)
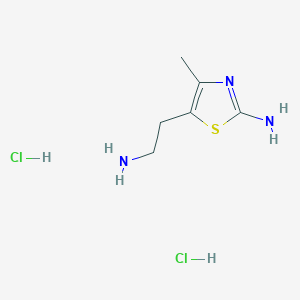
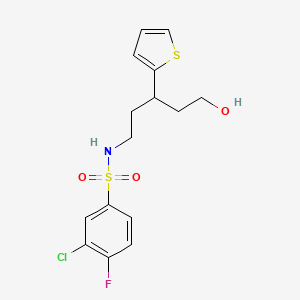
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2392914.png)
![4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392915.png)
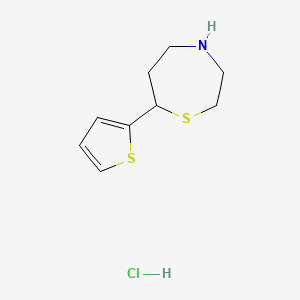

![8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2392922.png)
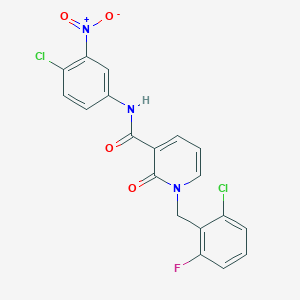

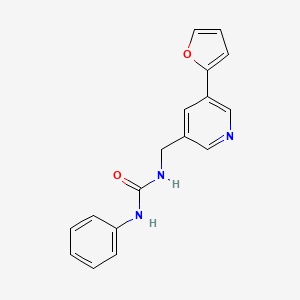

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2392929.png)